molecular formula C8H14N2O2 B011545 (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide CAS No. 19701-85-0

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Cat. No.: B011545
CAS No.: 19701-85-0
M. Wt: 170.21 g/mol
InChI Key: DPDXFAYSYVRXMF-ZETCQYMHSA-N
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Description

(2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide (CAS 19701-85-0) is a high-purity, chiral pyrrolidine-based compound supplied for pharmaceutical and medicinal chemistry research. This chemical scaffold is of significant interest in drug discovery due to the advantageous properties of the pyrrolidine ring, including sp 3 -hybridization for exploring pharmacophore space and non-planarity that enables extensive three-dimensional coverage . Key Research Applications: • Hepatitis B Research: This compound serves as a key synthetic intermediate or precursor in the development of carboxamide derivatives investigated as medicaments for the treatment of Hepatitis B virus (HBV) infection . Its structure is associated with compounds that inhibit HBV replication. • Medicinal Chemistry & Drug Discovery: The stereogenic center at the 2-position provides a chiral handle for designing selective ligands that target enantioselective proteins, a critical strategy for optimizing biological activity and avoiding off-target effects . The pyrrolidine scaffold is a privileged structure in FDA-approved drugs and bioactive molecules, frequently explored for its ability to improve solubility and other ADME properties . Product Details: • CAS Number: 19701-85-0 • Molecular Formula: C 8 H 14 N 2 O 2 • Molecular Weight: 170.21 g/mol • Storage: Please consult the safety data sheet for specific storage and handling recommendations. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXFAYSYVRXMF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941466
Record name 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19701-85-0
Record name N-Acetylproline N-methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group is added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Pyrrolidine derivatives, including (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, have been explored for their antimicrobial properties. A study demonstrated that modifications to the pyrrolidine structure can lead to significant increases in activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis. Compounds designed with similar scaffolds exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant strains, indicating promising potential for future drug development .

1.2 Drug Delivery Systems
The compound's solubility characteristics make it suitable for use in drug formulation, particularly in enhancing the bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based formulations has shown improved absorption rates in preclinical models, suggesting its utility in transdermal and oral delivery systems.

Material Science Applications

2.1 Solvent Properties
this compound exhibits properties similar to N-Methyl-2-pyrrolidone (NMP), making it a potential solvent in various industrial applications. Its high polarity and ability to dissolve a wide range of organic and inorganic compounds position it as a valuable solvent in the electronics industry for cleaning and processing semiconductor materials .

2.2 Polymer Production
The compound can also be utilized in the synthesis of polymers, particularly those requiring high-performance characteristics such as thermal stability and chemical resistance. Its application in producing polyphenylene sulfide (PPS) highlights its role in advanced material development for automotive and aerospace industries.

Case Studies

Study Application Findings
Antimicrobial Evaluation Anti-TB activityDemonstrated potent activity against drug-resistant M. tuberculosis with MIC < 0.016 μg/mL .
Formulation Development Drug deliveryEnhanced bioavailability of poorly soluble drugs when incorporated into lipid formulations .
Industrial Solvent Use Electronics cleaningEffective solvent for removing flux and wax from electronic components .

Mechanism of Action

The mechanism of action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Pyrrolidine Core Modifications

  • (S)-2-Acetamidopropanoic acid: Replaces the pyrrolidine ring with a linear carbon chain, limiting conformational rigidity and reducing interaction with chiral receptors .
  • Pyrrolidine boronic acid : Incorporates boron for covalent binding to enzymes, a feature absent in the target compound .

Substituent Effects

  • Ethyl vs.
  • Acetyl Group : The acetyl group in the target compound improves metabolic stability compared to unprotected pyrrolidine derivatives like 2-Methylpyrrolidine .

Biological Activity

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, also known as N-acetyl-L-proline amide, is a compound derived from L-proline that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O2, with a molecular weight of 156.18 g/mol. Its structure includes a pyrrolidine ring, an acetyl group, and a carboxamide functional group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its role as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are crucial in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound binds to the active site of ACE, blocking this conversion and thereby contributing to antihypertensive effects .

Additionally, research indicates that this compound may influence protein folding and stability , which can have broader implications for drug design targeting various diseases .

1. Antihypertensive Effects

  • As an ACE inhibitor, this compound has been studied for its potential in managing hypertension. It has shown promising results in preclinical models by effectively lowering blood pressure .

2. Enzyme Inhibition

  • This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its interaction with specific molecular targets can modulate enzyme activity, leading to diverse biological effects .

3. Potential Therapeutic Properties

  • Beyond its role as an ACE inhibitor, this compound is being explored for anti-inflammatory and analgesic properties. These therapeutic potentials make it a candidate for further research in pharmacology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S)-N-acetyl-2-pyrrolidinecarboxamideLacks methyl groupLess effective as ACE inhibitor
(2S)-1-methylpyrrolidine-2-carboxamideLacks acetyl groupAffects solubility and reactivity
This compound Contains both acetyl and methyl groupsEnhanced specificity and reactivity

The unique combination of acetyl and methyl groups in this compound enhances its reactivity and specificity compared to similar compounds, making it a valuable candidate in drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on ACE Inhibition : A study demonstrated that this compound effectively inhibited ACE activity in vitro, showing a dose-dependent response that supports its potential use as an antihypertensive agent .
  • Protein Interaction Studies : Research exploring the binding affinity of this compound with various proteins revealed significant interactions that could influence metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis or solution-phase acylation . For example, analogous pyrrolidine-2-carboxamide derivatives are synthesized by reacting pyrrolidine-2-carboxylic acid precursors with acetylating agents (e.g., acetyl chloride) in the presence of coupling reagents like HATU or DCC. Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysis. Post-synthesis purification via reverse-phase HPLC (≥98% purity) ensures removal of byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the acetyl and methyl groups' positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ ion).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm.
  • Melting Point : Consistency with literature values ensures crystallinity and stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for guidelines:
  • Use fume hoods and personal protective equipment (PPE) (gloves, goggles, lab coats).
  • Avoid inhalation/ingestion; in case of exposure, rinse with water and seek medical attention.
  • Store in airtight containers at 2–8°C to prevent degradation. Note that combustion may release toxic fumes (e.g., NOx_x, CO) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., as demonstrated for related carboxamides in ).
  • Circular Dichroism (CD) : Confirm optical activity in solution .

Q. What strategies address contradictory biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO for receptor binding).
  • Dose-Response Curves : Use at least three independent replicates to calculate EC50_{50}/IC50_{50} values.
  • Orthogonal Assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters like temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining enantiomeric excess.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., AT1 or enzyme active sites).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability.
  • QSAR Modeling : Corrogate substituent effects on activity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?

  • Methodological Answer :
  • Inter-laboratory Comparison : Cross-validate results using standardized methods (e.g., DSC for melting point).
  • Sample Purity Verification : Reassess via elemental analysis and TLC.
  • Literature Review : Identify potential synthesis route differences (e.g., Boc-protected intermediates vs. free amines) that alter crystallization .

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